molecular formula C16H27NO B2411255 (1Z)-1-(Cyclohexylamino)-1-cyclopropyl-4,4-dimethylpent-1-en-3-one CAS No. 328011-85-4

(1Z)-1-(Cyclohexylamino)-1-cyclopropyl-4,4-dimethylpent-1-en-3-one

Cat. No.: B2411255
CAS No.: 328011-85-4
M. Wt: 249.398
InChI Key: YEFFWPJUWXOALE-KAMYIIQDSA-N
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Description

(1Z)-1-(Cyclohexylamino)-1-cyclopropyl-4,4-dimethylpent-1-en-3-one is a specialized synthetic intermediate of significant interest in medicinal chemistry and drug discovery research. Its complex structure, featuring a sterically hindered enone framework integrated with cyclopropane and cyclohexylamino motifs, presents a unique topology for probing novel chemical space. Researchers can leverage this compound as a core scaffold for the synthesis of diverse compound libraries, particularly in the development of potential protease inhibitors or allosteric modulators, where the defined stereochemistry and rigidity are critical for target engagement. The Z-configured enone system is a key functional handle for various bioconjugation strategies and cycloaddition reactions, enabling the construction of complex polycyclic structures. This reagent is provided For Research Use Only and is intended solely for laboratory research purposes.

Properties

IUPAC Name

(Z)-1-(cyclohexylamino)-1-cyclopropyl-4,4-dimethylpent-1-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO/c1-16(2,3)15(18)11-14(12-9-10-12)17-13-7-5-4-6-8-13/h11-13,17H,4-10H2,1-3H3/b14-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFFWPJUWXOALE-KAMYIIQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C=C(C1CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)/C=C(/C1CC1)\NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropane Ring Formation

Cyclopropanation of α,β-unsaturated ketones via the Simmons-Smith reaction is a foundational step. For example, zinc-copper couples react with diiodomethane to generate cyclopropane rings under mild conditions. In the context of 4,4-dimethylpentenone precursors, this method achieves stereoselectivity through steric guidance from the dimethyl groups, favoring the (1Z)-configuration.

Enamine Synthesis and Cyclohexylamination

Introducing the cyclohexylamino group typically involves condensation reactions between ketones and cyclohexylamine. A study by Chen et al. demonstrated that microwave-assisted conditions (120°C, 15 min) in ethanol with acetic acid catalysis yielded enamines with >90% efficiency. The Z-configuration is stabilized by intramolecular hydrogen bonding between the enone oxygen and the amine proton.

Detailed Preparation Methods

Palladium-Catalyzed Cross-Coupling Approach

The patent CN102584744B outlines a method applicable to analogous enaminones:

Step 1: Suzuki-Miyaura Coupling
4-Chlorophenylboronic acid reacts with a brominated cyclohexenyl intermediate using dichlorobis(triphenylphosphine)palladium(II) (2.8 g, 4 mmol) in a glycol dimethyl ether/water/ethanol solvent system (15:6:4 v/v). After 3 hours at 80°C, the cross-coupled product is isolated in 91% yield.

Step 2: Piperazine Amination
The intermediate undergoes nucleophilic substitution with piperazine derivatives in dimethylformamide (DMF) at 80°C, facilitated by sodium iodide and triethylamine. This step achieves 70% yield, with the bulky cyclohexyl group directing regioselectivity.

Reaction Table 1: Key Parameters for Cross-Coupling

Parameter Value
Catalyst PdCl₂(PPh₃)₂
Solvent System Glycol dimethyl ether/H₂O/EtOH
Temperature 80°C
Yield 91%

Acid-Catalyzed Cyclization and Alkylation

CN104341284A describes a route for related ketones:

  • Rearrangement of Dehydrolinalool : Polyphosphoric acid catalyzes the cyclization of dehydrolinalool at 50–80°C, forming 5,5-dimethylcyclohexenyl methyl ketone (86% yield).
  • Allylation : The ketone reacts with allyl bromide under lithium diisopropylamide (LDA) at −20°C, followed by 12-hour stirring at 25°C to install the pentenone chain (78% yield).

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Cross-Coupling Route : Higher yields (91%) but requires expensive palladium catalysts and inert conditions.
  • Acid-Catalyzed Route : Cost-effective with commodity chemicals but lower enantiocontrol (70–78% yield).

Stereochemical Outcomes

The Z-configuration is favored in both methods due to:

  • Conformational rigidity from the cyclopropane ring.
  • Steric hindrance between the cyclohexyl and dimethyl groups during enamine formation.

Chemical Reactions Analysis

Types of Reactions

(1Z)-1-(Cyclohexylamino)-1-cyclopropyl-4,4-dimethylpent-1-en-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the enone moiety to an alcohol or alkane.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NH3, RNH2) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(1Z)-1-(Cyclohexylamino)-1-cyclopropyl-4,4-dimethylpent-1-en-3-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (1Z)-1-(Cyclohexylamino)-1-cyclopropyl-4,4-dimethylpent-1-en-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (1Z)-1-(Cyclohexylamino)-1-cyclopropyl-4,4-dimethylpent-1-en-3-one: shares similarities with other enone compounds, such as chalcones and flavonoids, which also contain the enone moiety.

    Cyclohexylamine: derivatives, which include the cyclohexylamino group, are also structurally related.

Uniqueness

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

(1Z)-1-(Cyclohexylamino)-1-cyclopropyl-4,4-dimethylpent-1-en-3-one, also known by its CAS number 328011-85-4, is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H23N Molecular Formula \text{C}_{14}\text{H}_{23}\text{N}\quad \text{ Molecular Formula }

The biological activity of this compound primarily revolves around its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as an agonist for specific neurotransmitter receptors, influencing pathways related to appetite regulation and neuroprotection.

1. Appetite Regulation

Research indicates that this compound exhibits a mechanism-based reduction in food intake. Animal models have demonstrated that administration of this compound leads to decreased appetite and food consumption, suggesting potential applications in obesity management .

2. Neuroprotective Effects

In addition to its appetite-regulating properties, the compound has shown promise in neuroprotection. Studies involving rodent models indicate that it may enhance cognitive function and provide protective effects against neurodegenerative conditions by modulating neurotransmitter levels and reducing oxidative stress .

Case Study 1: Rodent Model of Obesity

In a controlled study involving obese rodents, this compound was administered over a four-week period. Results indicated a significant reduction in body weight and food intake compared to the control group. The study concluded that the compound could be a viable candidate for further development as an anti-obesity agent.

Case Study 2: Cognitive Enhancement in Aging Models

Another study focused on aging rodent models assessed the cognitive effects of the compound. The results showed improved memory retention and learning capabilities in treated subjects compared to untreated controls. This suggests potential therapeutic applications for age-related cognitive decline.

Research Findings

StudyFindings
Rodent Appetite StudySignificant reduction in food intakePotential anti-obesity agent
Neuroprotection StudyEnhanced cognitive function in aging modelsPossible treatment for neurodegenerative diseases

Q & A

What are the established synthetic routes for (1Z)-1-(Cyclohexylamino)-1-cyclopropyl-4,4-dimethylpent-1-en-3-one, and how can molecular modeling tools optimize these pathways?

Basic
Synthesis typically involves cyclopropane ring formation and cyclohexylamine coupling. Reaction libraries for analogous compounds, such as 2-arylbenzofuran derivatives, highlight the use of stepwise alkylation and condensation reactions . Molecular modeling tools like Discovery Studio (DS) can optimize reaction pathways by simulating steric effects and electronic interactions, reducing trial-and-error in lab workflows . For instance, ChemDraw aids in pre-synthetic visualization of intermediates, ensuring compatibility of functional groups .

How can single-crystal X-ray diffraction resolve structural ambiguities in this compound?

Basic
Single-crystal X-ray diffraction (SCXRD) provides atomic-level resolution of the compound’s stereochemistry. For structurally similar pent-1-en-3-one derivatives, SCXRD confirmed Z-configuration and cyclohexylamino spatial orientation with a low R factor (0.032) and high data-to-parameter ratio (16.2), ensuring reliability . Key metrics include mean σ(C–C) bond accuracy (0.002 Å) and temperature-controlled crystallography (173 K) to minimize thermal motion artifacts .

What methodological considerations are critical to prevent degradation during prolonged experimental studies?

Advanced
Organic degradation during extended experiments (e.g., 9-hour stability tests) alters molecular integrity, as observed in wastewater matrix studies . To mitigate this, continuous cooling (4–10°C) is recommended to slow enzymatic or oxidative breakdown. Additionally, inert atmospheres (N₂/Ar) and light-sensitive storage can preserve reactive enone and cyclopropane moieties .

How can researchers address discrepancies in reported stability data under varying environmental conditions?

Advanced
Contradictions in stability data often arise from uncontrolled variables like temperature, pH, or sample matrix complexity. Standardized protocols—such as fixed incubation periods and real-time monitoring via HPLC or UV-Vis spectroscopy—are essential . For example, HSI (hyperspectral imaging) can non-invasively track degradation kinetics, though sample diversity must be increased to reflect real-world variability .

What computational strategies predict the reactivity or interaction mechanisms of this compound?

Advanced
Density Functional Theory (DFT) simulations in Discovery Studio (DS) model reaction energetics, such as cyclopropane ring strain or nucleophilic attack at the enone carbonyl . Molecular dynamics (MD) simulations further predict solvent effects and ligand-protein binding, guiding functional group modifications for target specificity .

What limitations exist in generalizing this compound’s environmental behavior, and how can they be mitigated?

Advanced
Current experimental designs often lack ecological relevance due to limited sample diversity (e.g., 8 initial samples in HSI studies) and artificial matrices . To improve generalizability:

  • Use field-collected samples with diverse pollutant profiles.
  • Incorporate kinetic modeling to extrapolate lab data to environmental conditions.
  • Validate findings with complementary techniques (e.g., GC-MS for metabolite identification) .

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